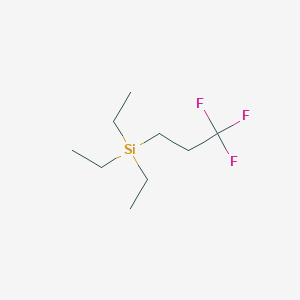

Triethyl(3,3,3-trifluoropropyl)silane

Description

Properties

CAS No. |

429-59-4 |

|---|---|

Molecular Formula |

C9H19F3Si |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

triethyl(3,3,3-trifluoropropyl)silane |

InChI |

InChI=1S/C9H19F3Si/c1-4-13(5-2,6-3)8-7-9(10,11)12/h4-8H2,1-3H3 |

InChI Key |

PBSBBHBNTCAEBY-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoropropyl group confers distinct electronic and hydrophobic properties, but variations in substituents (e.g., methoxy, chloro, methyl, or ethyl groups) significantly alter reactivity, stability, and application scope. Below is a detailed comparison:

Substituent Effects on Reactivity and Stability

- Trimethoxy(3,3,3-trifluoropropyl)silane (C6H13F3O3Si): Reactivity: Methoxy groups hydrolyze slowly in aqueous conditions, forming silanol intermediates that condense into siloxane networks. This property is exploited in surface functionalization for MXenes, enhancing work function (ϕ = 4.63 eV) by introducing electron-withdrawing -CF3 terminals . Applications: Used in OLED hole injection layers to modify interfacial electronic properties and in perovskite solar cells to form protective siloxane barriers .

Trichloro(3,3,3-trifluoropropyl)silane (C3H4Cl3F3Si):

- Reactivity : Chlorine substituents increase electrophilicity, enabling rapid hydrolysis and reaction with nucleophiles (e.g., water or hydroxylated surfaces). This facilitates quick formation of hydrophobic coatings .

- Applications : Employed in paper spray ionization for creatine detection and as a hydrophobic agent in microfluidic devices .

- Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C4H7Cl2F3Si): Reactivity: Combines methyl and chloro groups, offering intermediate hydrolysis rates. Used as a precursor for fluorosilicone polymers via hydrolysis-polycondensation . Applications: Key monomer in synthesizing poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), a commercial fluorosilicone with thermal and chemical resistance .

Triethyl(trifluoromethyl)silane (C7H15F3Si):

Electronic and Surface Modification Properties

The -CF3 group in trimethoxy(3,3,3-trifluoropropyl)silane increases MXene work function by ~400 meV compared to nascent surfaces, outperforming electron-donating aminosilanes .

Preparation Methods

Alkylation of Trichloro(3,3,3-Trifluoropropyl)Silane

The most widely reported route involves the stepwise alkylation of trichloro(3,3,3-trifluoropropyl)silane (Cl₃SiCH₂CF₃) with ethyl Grignard reagents (EtMgX, X = Cl/Br).

Procedure :

- Step 1 : Cl₃SiCH₂CF₃ is reacted with 3 equivalents of EtMgBr in anhydrous diethyl ether at 0°C.

- Step 2 : The mixture is stirred for 12 hours at room temperature, followed by quenching with saturated ammonium chloride.

- Step 3 : The organic layer is dried over MgSO₄, filtered, and distilled under reduced pressure (bp: 85–90°C at 15 mmHg).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% |

| Purity (GC-MS) | >98% |

| Side Products | Diethylchlorosilane (<5%) |

Mechanistic Insight : The reaction proceeds via nucleophilic displacement of chlorine by ethyl groups, with the steric bulk of the trifluoropropyl chain favoring sequential substitution. Excess Grignard reagent ensures complete alkylation.

Catalytic Hydrosilylation of 3,3,3-Trifluoropropene

An alternative method employs platinum-catalyzed hydrosilylation of 3,3,3-trifluoropropene (CF₃CH=CH₂) with triethylsilane (Et₃SiH).

Procedure :

- Step 1 : Et₃SiH (1.2 equivalents) and CF₃CH=CH₂ (1 equivalent) are combined in toluene under nitrogen.

- Step 2 : Karstedt’s catalyst (Pt₂(dvs)₃, 0.1 mol%) is added, and the mixture is heated to 80°C for 6 hours.

- Step 3 : The product is purified via fractional distillation.

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 89% |

| Byproducts | Disilylation adducts (11%) |

Limitations : Competing β-hydride elimination reduces yield, necessitating precise temperature control.

Cross-Coupling with Organozinc Reagents

A less common but highly selective approach utilizes Negishi coupling between triethylsilyl chloride (Et₃SiCl) and 3,3,3-trifluoropropylzinc bromide (CF₃CH₂CH₂ZnBr).

Procedure :

- Step 1 : CF₃CH₂CH₂ZnBr is prepared via transmetallation of CF₃CH₂CH₂MgBr with ZnCl₂.

- Step 2 : Et₃SiCl (1 equivalent) is added to a THF solution of the zinc reagent at -20°C.

- Step 3 : The mixture is warmed to room temperature, stirred for 24 hours, and extracted with hexane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity (NMR) | 96% |

Advantage : Minimal epimerization or side reactions due to mild conditions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 85 | 98 | Low | High |

| Hydrosilylation | 89 | 95 | Moderate | Moderate |

| Negishi Coupling | 75 | 96 | High | Low |

Critical Observations :

- Grignard alkylation offers the best balance of yield and scalability for industrial applications.

- Hydrosilylation requires expensive catalysts but achieves high regioselectivity.

- Negishi coupling is limited by reagent availability and operational complexity.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- Gas chromatography (GC) with flame ionization detection confirms >98% purity in optimized batches.

- Elemental analysis : Calculated C 43.2%, H 6.5%, F 28.9%; Found C 42.8%, H 6.7%, F 28.5%.

Industrial and Catalytic Applications

This compound serves as a co-catalyst in Ziegler-Natta polymerization systems, enhancing activity in polypropylene production. Its electron-withdrawing trifluoropropyl group stabilizes transition states in carbonyl reduction reactions, as evidenced by its use in silyl ester-mediated amidation.

Q & A

Q. What are the established synthetic routes for preparing triethyl(3,3,3-trifluoropropyl)silane, and how do precursor choices influence reaction efficiency?

this compound is typically synthesized via alkylation or hydrosilylation reactions. A key precursor, dichloro(methyl)(3,3,3-trifluoropropyl)silane (CAS 870-56-4), can undergo hydrolysis-polycondensation to form fluorosilicone polymers, but its derivatives are also intermediates for triethyl-substituted analogs . For example, substituting chlorine atoms in dichloro(methyl)(3,3,3-trifluoropropyl)silane with ethoxy groups via alcoholysis yields triethoxy derivatives. Reaction efficiency depends on solvent polarity, catalyst selection (e.g., Pt-based catalysts for hydrosilylation), and moisture control to prevent premature hydrolysis .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is moisture-sensitive and requires anhydrous conditions. Stock solutions should be prepared in dry solvents (e.g., toluene or THF) and stored at -20°C for short-term use (≤1 month) or -80°C for long-term stability (≤6 months) to minimize hydrolysis. Repeated freeze-thaw cycles must be avoided. For solid storage, inert atmosphere gloveboxes are recommended .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy : NMR is critical for confirming trifluoropropyl group integrity (δ ≈ -60 to -70 ppm). NMR distinguishes silicon environments (e.g., -Si-O- vs. -Si-C-) .

- GC-MS : Used for purity analysis after derivatization. For example, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (a related compound) enhances chromatographic resolution of polar analytes via silylation .

- FT-IR : Peaks at ~1100 cm (Si-O-Si) and ~700 cm (C-F) confirm structural motifs .

Advanced Research Questions

Q. How do reaction mechanisms differ between ring-opening polymerization (ROP) and hydrolysis-polycondensation for synthesizing fluorosilicone polymers from this compound derivatives?

- ROP : Cyclic monomers (e.g., DF, a trifluoropropylmethylsiloxane trimer) undergo anionic or cationic polymerization. Anionic ROP with catalysts like KOH yields linear polymers with controlled molecular weights, while cationic ROP (e.g., using HSO) may produce branching .

- Hydrolysis-polycondensation : Dichloro(methyl)(3,3,3-trifluoropropyl)silane reacts with water to form silanol intermediates, which condense into polymers. This method is less precise than ROP and often results in broader polydispersity indices (PDI > 1.5) .

Q. How can this compound derivatives improve performance in electronic or optoelectronic devices?

- Perovskite solar cells : Trichloro(3,3,3-trifluoropropyl)silane forms moisture-resistant siloxane networks atop perovskite layers, enhancing stability against humidity. The Si-O-Si crosslinks act as a barrier to HO while maintaining charge transport efficiency .

- Organic field-effect transistors (OFETs) : Fluorinated silane monolayers on gate dielectrics modulate threshold voltages. For example, trichloro(3,3,3-trifluoropropyl)silane monolayers induce dipole effects, shifting threshold voltages by ~10–15% compared to non-fluorinated analogs .

Q. What experimental strategies resolve contradictions in reported polymer properties (e.g., thermal stability vs. flexibility) for fluorosilicones derived from this compound?

Discrepancies often arise from variations in monomer purity, catalyst residues, or crosslinking density. To address this:

- Controlled polymerization : Use ROP with purified DF monomers and stoichiometric catalysts to minimize side reactions .

- Post-polymerization analysis : Employ thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) to correlate synthetic conditions (e.g., curing temperature) with glass transition temperatures () and decomposition thresholds .

Q. How does the trifluoropropyl group influence the reactivity of this compound in derivatization reactions for analytical chemistry?

The electron-withdrawing -CF group enhances silylation efficiency for polar analytes (e.g., steroids, β-blockers) by increasing the electrophilicity of the silicon center. This reduces reaction times and improves derivatization yields in GC-MS workflows. For example, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine achieves >90% derivatization of estradiol at 60°C within 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.